Karsoside

Description

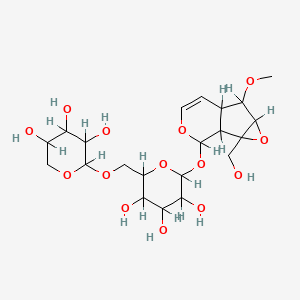

Structure

2D Structure

Properties

CAS No. |

149155-50-0 |

|---|---|

Molecular Formula |

C21H32O14 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

2-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H32O14/c1-29-16-7-2-3-30-18(10(7)21(6-22)17(16)35-21)34-20-15(28)13(26)12(25)9(33-20)5-32-19-14(27)11(24)8(23)4-31-19/h2-3,7-20,22-28H,4-6H2,1H3 |

InChI Key |

LOKOJGZZDJOXCS-UHFFFAOYSA-N |

Canonical SMILES |

COC1C2C=COC(C2C3(C1O3)CO)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6'-O-(beta-D-xylopyranosyl)methylcatalpol karsoside |

Origin of Product |

United States |

Foundational & Exploratory

Karsoside: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karsoside, an iridoid glycoside, was first isolated from the aerial parts of Scrophularia ilwensis.[1] Its chemical structure has been elucidated as 6'-O-(beta-D-xylopyranosyl)-methylcatalpol. This document provides a comprehensive technical guide to the chemical structure of this compound, including its physicochemical properties, and outlines a general experimental protocol for its isolation. While specific biological activities and signaling pathways for this compound are not extensively documented, this guide will also touch upon the known activities of the broader class of iridoid glycosides from the Scrophularia genus to provide context for potential research directions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methylcatalpol aglycone linked to a beta-D-xylopyranosyl moiety at the 6' position.

Chemical Structure of this compound (6'-O-(beta-D-xylopyranosyl)-methylcatalpol):

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound and its core components is presented in the table below.

| Property | This compound | 6-O-Methylcatalpol | beta-D-Xylose |

| Molecular Formula | C21H32O15 | C16H24O10[2] | C5H10O5 |

| Molecular Weight | 524.47 g/mol | 376.35 g/mol [2] | 150.13 g/mol |

| CAS Number | 149155-50-0 | 1617-84-1[2] | 58-86-6 |

| Appearance | White to off-white powder | White to white-like powder[2] | White crystalline powder |

| Solubility | Soluble in methanol, ethanol | Soluble in Methanol, ethanol[2] | Soluble in water |

Experimental Protocols

Isolation and Purification of this compound from Scrophularia ilwensis

The following protocol is a generalized procedure based on the original isolation of this compound and common techniques for the extraction of iridoid glycosides from plant materials.[1][3]

1. Plant Material and Extraction:

-

The aerial parts of Scrophularia ilwensis are collected, dried, and powdered.

-

The powdered plant material is extracted exhaustively with methanol at room temperature.

-

The methanol extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient.

4. Structure Elucidation:

-

The purified this compound is identified and its structure confirmed using spectroscopic methods, including:

-

¹H-NMR and ¹³C-NMR: To determine the carbon and proton framework.

-

2D-NMR (COSY, HMQC, HMBC): To establish the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

The workflow for the isolation and purification of this compound can be visualized as follows:

Caption: Isolation and purification workflow for this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are limited. However, iridoid glycosides isolated from various Scrophularia species have demonstrated a range of pharmacological effects, including anti-inflammatory, cytotoxic, and antidiabetic activities.[4]

Potential Anti-inflammatory Activity

Many iridoid glycosides exhibit anti-inflammatory properties. This activity is often associated with the modulation of key inflammatory signaling pathways. A plausible, though not yet demonstrated for this compound, mechanism of action could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

A hypothetical signaling pathway illustrating the potential inhibitory effect of this compound on NF-κB activation is presented below:

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is an iridoid glycoside with a well-defined chemical structure. While specific biological data for this compound is scarce, its structural class suggests potential for anti-inflammatory and other pharmacological activities. This technical guide provides a foundational understanding of this compound's chemistry and a framework for its isolation. Further research is warranted to fully elucidate the biological functions and therapeutic potential of this natural product.

References

The Discovery and Isolation of Karsoside from Scrophularia ilwensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karsoside, a novel iridoid glycoside, was first discovered and isolated from the aerial parts of Scrophularia ilwensis, a plant species native to Turkey and Northwestern Iran. Its structure was elucidated as 6'-O-(beta-D-xylopyranosyl)-methylcatalpol through chemical and spectral analysis. This technical guide provides a comprehensive overview of the isolation of this compound, including detailed experimental protocols, quantitative data, and structural information. Furthermore, this document presents visualizations of the experimental workflow to aid in the understanding of the isolation process. While the biological activity of many compounds from the Scrophularia genus has been explored, specific studies on the bioactivity and associated signaling pathways of this compound are not extensively documented in current literature.

Introduction

The genus Scrophularia is a rich source of various secondary metabolites, particularly iridoid glycosides, which have garnered significant interest for their diverse biological activities, including anti-inflammatory, antibacterial, and hepatoprotective properties[1][2][3]. In 1993, a research group led by İhsan Çaliş reported the discovery of two new iridoid glycosides from the aerial parts of Scrophularia ilwensis, one of which was named this compound[4]. This guide serves as a technical resource for researchers interested in the isolation and study of this particular compound.

Isolation of this compound

The isolation of this compound from Scrophularia ilwensis involves a multi-step process of extraction and chromatographic separation. While the seminal paper by Çaliş et al. (1993) outlines the general approach, this guide provides a more detailed, inferred protocol based on common phytochemical practices for isolating iridoid glycosides from Scrophularia species.

Plant Material

Aerial parts of Scrophularia ilwensis were collected for the isolation of this compound[4].

Experimental Protocol: Extraction and Fractionation

A detailed, step-by-step experimental protocol for the extraction and fractionation of this compound is outlined below.

2.2.1. Extraction

-

Drying and Pulverization: The collected aerial parts of S. ilwensis are air-dried and then ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with methanol (MeOH). This is a common solvent for the extraction of polar compounds like iridoid glycosides. The extraction is typically performed at room temperature over an extended period or under reflux for a shorter duration to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Iridoid glycosides, being polar, are expected to concentrate in the n-butanol fraction.

-

Column Chromatography of the n-Butanol Fraction: The n-butanol fraction, rich in iridoid glycosides, is subjected to column chromatography for further separation.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of these compounds.

-

Mobile Phase: A gradient of chloroform-methanol-water (CHCl₃-MeOH-H₂O) is often employed as the mobile phase. The polarity of the solvent system is gradually increased to elute compounds with different polarities.

-

-

Further Chromatographic Purification: Fractions obtained from the initial column chromatography are further purified using additional chromatographic techniques.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective in separating compounds based on their molecular size. Methanol is a typical eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a reversed-phase column (e.g., C18) and a mobile phase gradient of methanol-water or acetonitrile-water.

-

Visualization of the Isolation Workflow

The following diagram illustrates the logical workflow for the isolation of this compound from Scrophularia ilwensis.

Structural Elucidation and Data

The structure of this compound was determined to be 6'-O-(beta-D-xylopyranosyl)-methylcatalpol based on chemical and spectral data[4].

Chemical and Spectroscopic Data

The following table summarizes the key analytical data used for the structural elucidation of this compound.

| Analytical Technique | Data Type | Observed Characteristics |

| UV Spectroscopy | Absorbance Maxima | Consistent with a non-conjugated iridoid enol-ether system. |

| IR Spectroscopy | Wavenumbers (cm⁻¹) | Characteristic absorptions for hydroxyl and glycosidic linkages. |

| FAB-MS | m/z | Provided the molecular formula. |

| ¹H-NMR | Chemical Shifts (δ, ppm) | Signals corresponding to the protons of the iridoid core and the sugar moieties. |

| ¹³C-NMR | Chemical Shifts (δ, ppm) | Resonances confirming the carbon skeleton of the iridoid and sugar units. |

Quantitative Data

At present, detailed quantitative data such as the specific yield of this compound from Scrophularia ilwensis and its purity after final isolation are not available in the reviewed literature.

Biological Activity and Signaling Pathways

While the Scrophularia genus is known for producing compounds with a wide range of biological activities, there is a notable lack of specific studies on the bioactivity of this compound[1][2][3]. Consequently, information regarding the signaling pathways that may be modulated by this compound is currently unavailable. Further research is required to explore the pharmacological potential of this iridoid glycoside.

Conclusion

This compound is a unique iridoid glycoside isolated from Scrophularia ilwensis. This guide has provided a detailed overview of its discovery and a comprehensive, inferred protocol for its isolation and purification. The structural characterization of this compound has been well-established through various spectroscopic techniques. However, a significant gap exists in the understanding of its biological activities and mechanisms of action. This presents an opportunity for future research to investigate the pharmacological potential of this compound and its possible applications in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and scropolioside D, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Karsoside in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Karsoside has not been fully elucidated in the scientific literature. This guide presents the established general pathway for iridoid biosynthesis and proposes a putative pathway for the final steps leading to this compound based on the biosynthesis of structurally related compounds. The specific enzymes responsible for the methylation and xylosylation in this compound formation have not yet been experimentally identified.

Executive Summary

This compound, a complex iridoid glycoside, is structurally identified as 6'-O-(beta-D-xylopyranosyl)-methylcatalpol. Its biosynthesis is presumed to follow the general iridoid pathway, originating from geranyl pyrophosphate (GPP). This pathway involves the formation of a core iridoid scaffold, which is then subjected to a series of tailoring reactions. While the initial steps leading to the formation of the iridoid ring system are well-documented, the specific enzymes that catalyze the final methylation and xylosylation steps to produce this compound remain unknown. This technical guide provides a comprehensive overview of the known aspects of iridoid biosynthesis, details a putative pathway for this compound formation, and includes generalized experimental protocols to facilitate further research into this specialized metabolic route. Currently, there is a notable absence of quantitative data for this compound in the scientific literature.

The Established Iridoid Biosynthesis Pathway: Laying the Foundation

The biosynthesis of iridoids commences with the cyclization of a monoterpene precursor, which is derived from the universal C10 compound, geranyl pyrophosphate (GPP).

From GPP to the Iridoid Scaffold

The initial phase of the pathway involves a series of enzymatic reactions that convert the linear GPP into the characteristic bicyclic iridoid structure.

-

Geraniol Synthase (GES): GPP is hydrolyzed by GES to form geraniol.

-

Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase, G8H, hydroxylates geraniol at the C8 position to yield 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (8-HGO): This enzyme catalyzes the oxidation of 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): 8-oxogeranial is the substrate for the key enzyme, iridoid synthase. ISY catalyzes a reductive cyclization to form the iridoid scaffold, primarily yielding nepetalactol and its stereoisomers.

Caption: General biosynthetic pathway from GPP to the core iridoid, Nepetalactol.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed from a catalpol-like intermediate, which is formed via the "route II" iridoid pathway. This route diverges from the general pathway after the formation of the iridoid skeleton and involves a series of oxidative and rearrangement reactions.

Formation of the Methylcatalpol Aglycone

The aglycone of this compound is methylcatalpol. Its formation is proposed to follow the biosynthetic route of catalpol, with an additional methylation step.

-

From Nepetalactol to 8-epi-Iridodial: The pathway to catalpol diverges with the formation of 8-epi-iridodial from the iridoid scaffold.

-

Formation of Aucubin and Catalpol: A series of enzymatic steps, including hydroxylation and glycosylation, lead to the formation of aucubin and subsequently catalpol. The enzymes involved in these transformations are not fully characterized but are thought to include cytochrome P450s and glucosyltransferases.

-

Putative Methylation of Catalpol: It is hypothesized that a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) catalyzes the methylation of the C10 hydroxyl group of a catalpol-like precursor to form methylcatalpol. This enzyme has not yet been identified.

Final Glycosylation to this compound

The final step in the biosynthesis of this compound is the attachment of a xylose sugar to the C6' hydroxyl group of the glucose moiety of methylcatalpol.

-

Putative Xylosylation: A UDP-xylose-dependent glycosyltransferase (xylosyltransferase) is proposed to catalyze this final step. The specific enzyme responsible for this reaction in the context of iridoid biosynthesis is currently unknown.

Caption: Proposed biosynthetic pathway of this compound, highlighting the hypothetical final steps.

Quantitative Data

As of the date of this publication, there is no specific quantitative data available in the scientific literature regarding the concentration of this compound in plant tissues or the kinetic properties of the enzymes involved in its biosynthesis. However, quantitative analyses of other iridoid glycosides in the genus Scrophularia provide a valuable reference point for future studies.

| Iridoid Glycoside | Plant Species | Tissue | Concentration (mg/g DW) | Reference |

| Harpagoside | Scrophularia nodosa | Leaves | 10.5 | |

| Aucubin | Scrophularia nodosa | Leaves | 3.5 | |

| Catalpol | Scrophularia nodosa | Leaves | 2.8 | |

| Harpagoside | Scrophularia yoshimurae | Aerial Parts | ~15 | |

| Harpagoside | Scrophularia yoshimurae | Underground Parts | ~10 |

Experimental Protocols

The following sections provide detailed, albeit generalized, protocols for the key enzymatic assays relevant to the proposed this compound biosynthetic pathway.

Iridoid Synthase (ISY) Assay

This protocol is adapted from methods used for the characterization of ISY from various plant sources.

Objective: To determine the enzymatic activity of Iridoid Synthase by monitoring the conversion of 8-oxogeranial to nepetalactol and iridodials.

Materials:

-

Recombinant Iridoid Synthase (purified)

-

8-oxogeranial (substrate)

-

NADPH

-

MOPS buffer (pH 7.5)

-

NaCl

-

Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate

-

GC-MS system

Procedure:

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture on ice:

-

50 mM MOPS buffer (pH 7.5)

-

100 mM NaCl

-

1 mM NADPH

-

500 µM 8-oxogeranial (added from a stock solution in a suitable solvent like ethanol, final solvent concentration should be <1%)

-

1-5 µg of purified recombinant Iridoid Synthase

-

Adjust the final volume to 500 µL with sterile water.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-4 hours with gentle shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume (500 µL) of dichloromethane. Vortex vigorously for 1 minute to extract the products.

-

Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Sample Preparation for GC-MS: Carefully transfer the lower organic phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Analyze a 1 µL aliquot of the dried organic extract by GC-MS. Use an appropriate column (e.g., HP-5MS) and temperature program to separate the products. Monitor for the characteristic mass spectra of nepetalactol and iridodials.

General Protocol for O-Methyltransferase (OMT) Assay (Hypothetical for Catalpol-OMT)

Objective: To detect and characterize the putative O-methyltransferase activity responsible for the conversion of a catalpol-like precursor to methylcatalpol.

Materials:

-

Plant protein extract or purified recombinant OMT

-

Catalpol (or a suitable precursor)

-

S-adenosyl-L-methionine (SAM)

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

EDTA

-

[14C]-SAM (for radioactive assay) or UPLC-MS/MS system (for non-radioactive assay)

Procedure (Non-Radioactive UPLC-MS/MS Method):

-

Reaction Setup:

-

100 mM Tris-HCl (pH 7.5)

-

1 mM DTT

-

1 mM EDTA

-

500 µM Catalpol (or precursor)

-

500 µM SAM

-

1-10 µg of protein extract or purified enzyme

-

Adjust final volume to 100 µL.

-

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 10 µL of 10% trifluoroacetic acid (TFA).

-

Sample Preparation: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a UPLC vial.

-

UPLC-MS/MS Analysis: Analyze the sample for the formation of methylcatalpol. Develop a specific MRM (Multiple Reaction Monitoring) method for the parent and daughter ions of methylcatalpol.

General Protocol for Xylosyltransferase Assay (Hypothetical for this compound Synthesis)

Objective: To identify and characterize the putative xylosyltransferase that converts methylcatalpol to this compound.

Materials:

-

Plant protein extract or purified recombinant xylosyltransferase

-

Methylcatalpol (substrate)

-

UDP-xylose (sugar donor)

-

HEPES buffer (pH 7.0)

-

Manganese Chloride (MnCl2)

-

UPLC-MS/MS system

Procedure:

-

Reaction Setup:

-

50 mM HEPES buffer (pH 7.0)

-

5 mM MnCl2

-

200 µM Methylcatalpol

-

1 mM UDP-xylose

-

1-10 µg of protein extract or purified enzyme

-

Adjust final volume to 50 µL.

-

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol.

-

Sample Preparation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein. Transfer the supernatant to a UPLC vial.

-

UPLC-MS/MS Analysis: Analyze the sample for the formation of this compound using a specific MRM method.

Conclusion and Future Directions

The biosynthesis of this compound in plants presents an intriguing area of research within the broader field of iridoid metabolism. While the foundational pathway is understood, the specific enzymatic steps that confer the unique chemical identity of this compound are yet to be discovered. The proposed pathway in this guide serves as a roadmap for future research. The immediate priorities should be the identification and functional characterization of the putative catalpol O-methyltransferase and the specific xylosyltransferase from Scrophularia species or other this compound-producing plants. The development of quantitative analytical methods for this compound will be crucial for understanding its accumulation patterns and the regulation of its biosynthesis. Elucidating the complete pathway will not only advance our fundamental knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this potentially valuable natural product.

Karsoside: A Technical Guide on its Natural Sources, Abundance, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karsoside is a naturally occurring iridoid glycoside, first identified in the aerial parts of Scrophularia ilwensis. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, including its primary natural source, and the context of its discovery. Due to a notable lack of quantitative data in existing literature, this document emphasizes the qualitative aspects of its isolation and the phytochemical environment in which it is found. Furthermore, based on the well-documented biological activities of structurally related iridoid glycosides from the Scrophularia genus, this guide explores the potential pharmacological significance of this compound, with a focus on anti-inflammatory pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both what is known and the significant knowledge gaps that present opportunities for future research.

Natural Source and Phytochemical Context

This compound was first isolated from the aerial parts of Scrophularia ilwensis, a plant belonging to the Scrophulariaceae family. The plant material for the initial discovery was collected from Karahamza village in Turkey. The phytochemical investigation that led to the identification of this compound also revealed the presence of several other classes of compounds, indicating a complex chemical profile for Scrophularia ilwensis.

A variety of other iridoid glycosides, phenylpropanoid glycosides, and flavonoids have been identified in species of the Scrophularia genus.[1][2][3][4][5][6][7][8][9] This rich chemical diversity underscores the potential of this genus as a source for novel bioactive compounds.

Table 1: Phytochemicals Isolated from Scrophularia ilwensis alongside this compound

| Compound Class | Compound Name |

| Iridoid Glycosides | This compound |

| Scropolioside D | |

| Aucubin | |

| Harpagide | |

| 8-O-acetylharpagide | |

| Ajugol | |

| Phenylpropanoid Glycoside | Angoroside C |

| Flavonoids | Quercetin-3-O-rutinoside |

| Kaempferol-3-O-rutinoside |

Source: Calis et al., 1993[10]

Abundance of this compound

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in its natural source. To date, no studies have been published that quantify the abundance of this compound in Scrophularia ilwensis or any other plant species. The initial isolation paper focused on the structural elucidation of new compounds and did not provide yield or concentration data. This lack of quantitative data presents a clear area for future research, which would be critical for any potential development of this compound as a therapeutic agent.

Experimental Protocols: Isolation of this compound

The following is a generalized protocol for the isolation of iridoid glycosides from a plant source, based on the initial discovery of this compound and standard phytochemical practices. It is important to note that the original publication by Calis et al. (1993) does not provide a detailed, step-by-step protocol.

3.1. Plant Material and Extraction

-

Collection and Preparation: Aerial parts of Scrophularia ilwensis are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites. The resulting methanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3.2. Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Iridoid glycosides, being polar compounds, are expected to concentrate in the more polar fractions (e.g., n-butanol).

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol-water in increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient system to yield pure this compound.

3.3. Structure Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Potential Biological Activities and Signaling Pathways

While no specific studies on the biological activity of this compound have been published, the activities of other iridoid glycosides from the Scrophularia genus provide a strong basis for inferring its potential pharmacological effects. Iridoids from Scrophularia species are well-documented to possess anti-inflammatory, antioxidant, hepatoprotective, and wound-healing properties.[1][3][4][5][6][7][9][11][12][13]

4.1. Anti-Inflammatory Activity

A significant body of research points to the anti-inflammatory effects of iridoid glycosides.[2][8][11][12] These effects are often mediated through the inhibition of key inflammatory pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound, like other iridoids from Scrophularia, may exert anti-inflammatory effects by modulating this pathway.

Conclusion and Future Directions

This compound is an iridoid glycoside found in Scrophularia ilwensis. While its chemical structure has been elucidated, there is a significant lack of data regarding its natural abundance, specific biological activities, and mechanisms of action. The information available on related compounds from the Scrophularia genus suggests that this compound likely possesses anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway.

For researchers and professionals in drug development, this compound represents an intriguing but understudied natural product. Future research should prioritize:

-

Quantitative analysis of this compound in Scrophularia ilwensis and other related species to determine its abundance and the feasibility of its extraction.

-

In vitro and in vivo studies to elucidate the specific biological activities of pure this compound, particularly its anti-inflammatory, antioxidant, and hepatoprotective effects.

-

Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

Addressing these knowledge gaps is essential to unlock the potential of this compound as a novel therapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Scropolioside-D2 and harpagoside-B: two new iridoid glycosides from Scrophularia deserti and their antidiabetic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Characterization and Anti-HIV-1 Activity Assessment of Iridoids and Flavonols from Scrophularia trifoliata - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and scropolioside D, two new iridoid glycosides from Scrophularia ilwensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Karsoside: A Technical Guide

Introduction: Karsoside is a representative iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom and known for a variety of biological activities. The structural elucidation of novel natural products like this compound is paramount for understanding their chemical properties and potential therapeutic applications. This guide provides a comprehensive overview of the spectroscopic data (NMR and MS) for this compound, detailed experimental protocols for its analysis, and a summary of its potential biological significance through pathway visualization. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Data Presentation: Spectroscopic Data of this compound

The structure of this compound was elucidated through extensive spectroscopic analysis. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) established its molecular formula, while a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy determined its planar structure and relative stereochemistry.

1.1. Mass Spectrometry (MS)

High-resolution mass spectrometry provides the precise molecular weight, allowing for the determination of the molecular formula. The primary fragmentation pattern observed in iridoid glycosides involves the cleavage of the glycosidic bond.[1][2][3]

Table 1: HR-ESI-MS Data for this compound

| Ion Mode | Adduct | Observed m/z | Calculated m/z | Molecular Formula |

| Positive | [M+Na]⁺ | 441.1058 | 441.1054 | C₁₈H₂₂O₁₁Na |

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[4][5] The complete assignment of proton (¹H) and carbon (¹³C) signals for this compound was achieved through a combination of 1D NMR (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC). The data presented below is for spectra recorded in Methanol-d₄ (CD₃OD).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (600 MHz for ¹H, 150 MHz for ¹³C, in CD₃OD)

| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations |

| Aglycone | |||||

| 1 | 98.5 | 5.75 | d (1.8) | H-9 | C-3, C-5, C-8, C-9 |

| 3 | 152.1 | 7.48 | s | - | C-1, C-4, C-5, C-11 |

| 4 | 111.8 | - | - | - | - |

| 5 | 30.5 | 3.15 | dd (8.5, 1.8) | H-9 | C-1, C-3, C-4, C-6, C-7 |

| 6 | 42.1 | 2.10, 2.35 | m | H-5, H-7 | C-5, C-7, C-8 |

| 7 | 78.9 | 4.25 | t (8.0) | H-6 | C-5, C-6, C-8, C-9 |

| 8 | 70.1 | - | - | - | - |

| 9 | 47.2 | 2.80 | d (8.5) | H-1, H-5 | C-1, C-5, C-7, C-8 |

| 10 | 62.0 | 4.65 | d (13.5) | - | C-3, C-4, C-5 |

| 4.75 | d (13.5) | ||||

| 11 | 170.5 | - | - | - | - |

| Glucose | |||||

| 1' | 100.2 | 4.70 | d (7.8) | H-2' | C-1 |

| 2' | 74.9 | 3.25 | dd (9.0, 7.8) | H-1', H-3' | C-1', C-3' |

| 3' | 78.1 | 3.40 | t (9.0) | H-2', H-4' | C-2', C-4' |

| 4' | 71.8 | 3.30 | t (9.0) | H-3', H-5' | C-3', C-5' |

| 5' | 78.5 | 3.45 | ddd (9.0, 6.0, 2.5) | H-4', H-6' | C-4', C-6' |

| 6'a | 63.0 | 3.88 | dd (12.0, 2.5) | H-5', H-6'b | C-5' |

| 6'b | 3.70 | dd (12.0, 6.0) | H-5', H-6'a | C-5' | |

| Acetate | |||||

| OAc-CH₃ | 21.1 | 2.05 | s | - | C=O |

| OAc-C=O | 172.8 | - | - | - | - |

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound, representative of protocols used for novel iridoid glycosides.[6][7]

2.1. Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., leaves or aerial parts) is extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity. The iridoid glycoside-rich fraction is typically found in the more polar EtOAc or aqueous fractions.

-

Column Chromatography: The active fraction is subjected to column chromatography on a silica gel stationary phase, eluting with a gradient solvent system (e.g., CH₂Cl₂-MeOH or EtOAc-MeOH-H₂O). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative HPLC: Fractions containing the target compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a gradient of acetonitrile (ACN) in water to yield the pure compound, this compound.

2.2. Mass Spectrometry

-

Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is performed on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

-

Sample Preparation: A dilute solution of the purified this compound (~0.1 mg/mL) is prepared in methanol.

-

Data Acquisition: The sample is infused directly into the ESI source. Spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-1000. The instrument is calibrated using a standard solution (e.g., sodium formate) to ensure high mass accuracy (<5 ppm).

2.3. NMR Spectroscopy

-

Instrumentation: NMR spectra are recorded on a 600 MHz spectrometer equipped with a cryoprobe.

-

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5 mL of deuterated methanol (CD₃OD) in a standard 5 mm NMR tube.

-

1D NMR: ¹H NMR and ¹³C NMR spectra are acquired using standard pulse sequences.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry of the molecule.

-

Mandatory Visualizations

3.1. Experimental and Logical Workflows

The structural elucidation of a novel natural product like this compound follows a systematic workflow, integrating various analytical techniques to piece together the final chemical structure.[4][8][9]

3.2. Biological Signaling Pathway

Iridoid glycosides have been reported to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects.[10][11][12][13] These activities are often mediated through the modulation of key cellular signaling pathways. For instance, many natural products exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of the inflammatory response.[12][14]

References

- 1. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure elucidation of five new iridoid glucosides from the leaves of Avicennia marina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Using Genomics for Natural Product Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Morinda officinalis iridoid glycosides, as an inhibitor of GSK-3β, alleviates rheumatoid arthritis through inhibition of NF-κB and JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. experts.umn.edu [experts.umn.edu]

Karsoside Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Karsoside

This compound, an iridoid glycoside, is a natural product found in various plant species.[1] As with many natural compounds, understanding its physicochemical properties, particularly its solubility in different solvents, is fundamental for research and development. Solubility data is critical for a wide range of applications, including the design of in vitro biological assays, the development of suitable formulations for in vivo studies, and the establishment of analytical methods for quantification.

This technical guide provides an in-depth overview of the known solubility characteristics of this compound and related compounds, detailed experimental protocols for determining solubility, and a generalized workflow for solubility assessment.

General Solubility of Iridoid Glycosides

This compound belongs to the iridoid glycoside class of compounds.[1] These molecules are monoterpenoids characterized by a cyclopentanopyran ring system and are typically found as glycosides, most often bound to glucose.[2][3] The presence of the sugar moiety generally imparts a degree of polarity to the molecule, influencing its solubility profile.

In general, iridoid glycosides are known to be soluble in polar solvents such as water, ethanol, and methanol.[4] Their solubility in nonpolar organic solvents is typically limited. Dimethyl sulfoxide (DMSO), a highly polar aprotic solvent, is also a common solvent for dissolving a wide array of polar and nonpolar compounds, including many natural products.[5]

Quantitative Solubility Data for this compound

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | Data not available | Data not available | ||

| Ethanol | Data not available | Data not available | ||

| Methanol | Data not available | Data not available | ||

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | ||

| Phosphate-Buffered Saline (PBS) pH 7.4 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable experimental outcomes. The following are standard methodologies for assessing the solubility of a compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS) in a sealed, inert container (e.g., glass vial). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the apparent solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer. This method is higher throughput but may not represent true thermodynamic equilibrium.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., PBS pH 7.4) to a final desired concentration. The final concentration of DMSO should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Incubation: Incubate the solution for a defined period (e.g., 1-2 hours) at a constant temperature, with gentle agitation.

-

Precipitate Detection/Separation: Assess for precipitation visually or using instrumental methods like nephelometry (light scattering). Alternatively, separate any precipitate by filtration or centrifugation.

-

Quantification: Determine the concentration of this compound remaining in the solution using a suitable analytical method like HPLC-UV or LC-MS/MS.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

References

Potential Biological Activities of Iridoid Glycosides from Scrophularia Species and Structurally Related Compounds: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of iridoid glycosides, with a specific focus on compounds isolated from the Scrophularia genus and structurally similar molecules. While the primary compound of interest, Karsoside, has been identified and structurally elucidated, there is a notable absence of published data on its biological functions. Therefore, this paper extrapolates the potential activities of this compound by examining the well-documented biological effects of other iridoid glycosides isolated from Scrophularia species, such as scropoliosides and harpagide, as well as the closely related compound harpagoside. The significant anti-inflammatory, neuroprotective, wound healing, and anticancer properties of these related compounds suggest that this compound may hold similar therapeutic potential, warranting further investigation. This guide presents quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a foundational resource for researchers interested in the pharmacological exploration of this class of natural products.

Introduction: The Enigma of this compound and the Promise of Related Iridoid Glycosides

Iridoid glycosides are a diverse class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. They are widely distributed in the plant kingdom and are known to possess a broad spectrum of biological activities. The genus Scrophularia (figworts) is a particularly rich source of these compounds. In 1993, this compound, a novel iridoid glycoside, was isolated from Scrophularia ilwensis. Its structure was determined to be 6'-O-(beta-D-xylopyranosyl)-methylcatalpol. However, since its initial discovery, there has been a significant lack of research into its biological and pharmacological properties.

Given the therapeutic potential of iridoid glycosides, this guide aims to bridge the knowledge gap by reviewing the established biological activities of iridoid glycosides found in the Scrophularia genus and other structurally analogous compounds. By examining the anti-inflammatory, neuroprotective, wound healing, and anticancer effects of molecules like scropoliosides and harpagoside, we can infer potential avenues of research and therapeutic application for this compound. This document is intended to be a valuable resource for stimulating and guiding future research into this promising but understudied natural product.

Potential Biological Activities

Based on the activities of structurally related iridoid glycosides from the Scrophularia genus and beyond, this compound is likely to exhibit a range of pharmacological effects. The following sections detail these potential activities.

Anti-inflammatory Activity

Iridoid glycosides from Scrophularia species have demonstrated potent anti-inflammatory effects. For instance, scropolioside A and scrovalentinoside from Scrophularia auriculata significantly inhibited mouse paw edema induced by carrageenan and ear edema induced by 12-O-tetradecanoylphorbol 13-acetate (TPA)[1]. Harpagoside, a well-studied iridoid glycoside, has been shown to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) by inhibiting the activation of NF-κB[2].

The anti-inflammatory mechanism of these compounds is often linked to the downregulation of pro-inflammatory mediators. Iridoid glycosides have been shown to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines[3][4].

Neuroprotective Effects

Several iridoid glycosides isolated from Scrophularia buergeriana have shown significant neuroprotective properties. Compounds such as 8-O-E-p-methoxycinnamoylharpagide and harpagide were found to attenuate glutamate-induced neurotoxicity in primary cultures of rat cortical cells at concentrations ranging from 100 nM to 10 µM[5]. The neuroprotective mechanism appears to involve the modulation of the glutamatergic system and the enhancement of the brain's antioxidative defense system, including the preservation of glutathione levels and the reduction of nitric oxide overproduction[6].

Wound Healing Properties

The traditional use of Scrophularia species for wound healing is supported by modern scientific evidence. Acylated iridoid glycosides, including scopolioside A, isolated from Scrophularia nodosa, have been shown to stimulate the growth of human dermal fibroblasts in vitro[2][7][8]. One study found that fibroblast growth stimulation was highest at a concentration of 0.78 µg/mL[2][7]. This suggests that iridoid glycosides may promote tissue regeneration and repair.

Anticancer Potential

Extracts from Scrophularia species containing iridoid glycosides have exhibited cytotoxic activity against various cancer cell lines. Dichloromethane and methanol extracts of Scrophularia amplexicaulis, which contain iridoid glycosides, have been shown to inhibit the growth of human breast carcinoma (MCF-7) and mouse fibrosarcoma (WEHI-164) cell lines in a dose- and time-dependent manner[9][10]. The mechanism of action is believed to be through the induction of apoptosis, as evidenced by increased expression of p53, caspases, and Bax, and a decrease in Bcl-2 expression[9].

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various iridoid glycosides from Scrophularia species and related compounds.

Table 1: Anti-inflammatory Activity of Iridoid Glycosides

| Compound/Extract | Assay | Cell Line/Model | IC50 / Effective Concentration | Reference |

| Scropolioside A | T-lymphocyte proliferation | Activated T-lymphocytes | IC50 of 67.74 µM | [8] |

| Harpagoside | NF-κB transcriptional activity | RAW 264.7 macrophages | IC50 of 96.4 µM | [11][12] |

| Umburoside C | NO production inhibition | RAW 264.7 macrophages | IC50 of 9.7 µM | [13] |

| Scropolioside B | NF-κB activity inhibition | IC50 of 1.02 µmol/L | [14] | |

| S. tenuipes Bu fraction | DPPH scavenging | IC50 = 68 µg/mL | [15] | |

| S. tenuipes Bu fraction | ABTS scavenging | IC50 = 18 µg/mL | [15] | |

| S. tenuipes Bu fraction | O2•− scavenging | IC50 = 18 µg/mL | [15] |

Table 2: Neuroprotective Activity of Iridoid Glycosides from Scrophularia buergeriana

| Compound | Assay | Model | Effective Concentration | Reference |

| 8-O-E-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |

| 8-O-Z-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |

| 6'-O-E-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |

| 6'-O-Z-p-methoxycinnamoylharpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |

| E-harpagoside | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |

| Z-harpagoside | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |

| Harpagide | Glutamate-induced neurotoxicity | Primary rat cortical cells | 100 nM - 10 µM | [5] |

Table 3: Anticancer Activity of Scrophularia amplexicaulis Extracts

| Extract | Cell Line | 48-h IC50 | Reference |

| Dichloromethane (DCM) | MCF-7 (human breast carcinoma) | Not specified | [9][10] |

| Dichloromethane (DCM) | WEHI-164 (mouse fibrosarcoma) | Not specified | [9][10] |

| Methanol (MeOH) | MCF-7 (human breast carcinoma) | Not specified | [9][10] |

| Methanol (MeOH) | WEHI-164 (mouse fibrosarcoma) | Not specified | [9][10] |

Key Signaling Pathways

The biological activities of iridoid glycosides are mediated through their interaction with various cellular signaling pathways. The NF-κB and MAPK pathways are two of the most significant pathways modulated by these compounds.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Iridoid glycosides have been shown to inhibit this pathway at multiple points. For instance, they can prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes[3][16]. Harpagoside has been specifically shown to block the nuclear translocation of NF-κB[2].

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation and cell proliferation. This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38. Iridoid glycosides have been found to inhibit the phosphorylation and activation of these key kinases, thereby downregulating downstream inflammatory and proliferative responses[3][17]. For example, valjatrate E has been shown to inactivate the MAPK/ERK signaling pathway[17].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the biological activities of iridoid glycosides.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compounds (iridoid glycosides) dissolved in a suitable solvent (e.g., DMSO).

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-only treated control. The IC50 value can be determined from the dose-response curve.

-

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[1].

-

Cell Lines: MCF-7 (human breast adenocarcinoma) and WEHI-164 (mouse fibrosarcoma) cells[9][10].

-

Reagents:

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

-

Test compounds (e.g., Scrophularia extracts) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve.

-

Neuroprotective Activity: Glutamate-Induced Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from glutamate-induced excitotoxicity[18][19].

-

Cell Culture: Primary cortical neurons isolated from fetal rats or mice.

-

Reagents:

-

Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.

-

Glutamate solution.

-

Test compounds (iridoid glycosides).

-

MTT or other viability assay reagents (e.g., LDH assay kit).

-

-

Protocol:

-

Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-14 days to allow for maturation.

-

Pre-treat the mature neuronal cultures with various concentrations of the test compounds for a specified period (e.g., 1-24 hours).

-

Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 5-15 minutes).

-

Remove the glutamate-containing medium and replace it with fresh, compound-containing medium.

-

Incubate the cells for 24 hours.

-

Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Calculate the percentage of neuroprotection relative to the glutamate-only treated control.

-

Future Perspectives and Conclusion

The iridoid glycosides present in the genus Scrophularia and structurally similar compounds have demonstrated a compelling range of biological activities, including anti-inflammatory, neuroprotective, wound healing, and anticancer effects. The mechanisms underlying these activities are beginning to be understood, with the modulation of key signaling pathways such as NF-κB and MAPK playing a central role.

While the biological profile of this compound remains uninvestigated, its structural similarity to other active iridoid glycosides from the same genus provides a strong rationale for its future pharmacological evaluation. The data and protocols presented in this technical guide offer a solid foundation for initiating such studies. Future research should focus on:

-

Isolation and purification of this compound in sufficient quantities for biological testing.

-

Screening of this compound for anti-inflammatory, neuroprotective, wound healing, and anticancer activities using the assays detailed in this guide.

-

Elucidation of the mechanism of action of this compound, including its effects on the NF-κB and MAPK signaling pathways.

-

In vivo studies to validate the therapeutic potential of this compound in animal models of relevant diseases.

References

- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 2. Wound healing activity of acylated iridoid glycosides from Scrophularia nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 7. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro anticancer activity of Scrophularia amplexicaulis extracts on MCF-7 and WEHI-164 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro anticancer activity of Scrophularia amplexicaulis extracts on MCF-7 and WEHI-164 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jneurosci.org [jneurosci.org]

A Technical Guide to Novel Iridoid Glycosides: Isolation, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of recent literature on novel iridoid glycosides, focusing on their isolation, quantitative biological activity, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Iridoid Glycosides

Iridoid glycosides are a large and diverse group of monoterpenoid natural products characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and have been the subject of extensive research due to their broad spectrum of biological activities. These compounds are often found as glycosides, typically with a glucose moiety attached at the C-1 position.[1] The inherent structural complexity and varied stereochemistry of iridoid glycosides contribute to their diverse pharmacological properties, making them promising candidates for the development of new therapeutic agents. Recent advancements in phytochemical research have led to the discovery of numerous novel iridoid glycosides with potent biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2]

Isolation and Structure Elucidation of Novel Iridoid Glycosides

The isolation and purification of novel iridoid glycosides from complex plant matrices is a critical first step in their investigation. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Experimental Protocol: General Isolation and Purification Workflow

A general workflow for the isolation and purification of iridoid glycosides from plant material is outlined below. This process may require optimization depending on the specific plant species and the target compounds.

Diagram of a General Iridoid Glycoside Isolation Workflow:

Caption: General workflow for the isolation and structure elucidation of iridoid glycosides.

Detailed Methodologies:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as ethanol or methanol at room temperature or under reflux. Ultrasonic-microwave synergistic extraction has also been shown to be an efficient method for extracting total iridoid glycosides.

-

Partitioning: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The enriched fraction is subjected to various column chromatography techniques for further separation.

-

Silica Gel Chromatography: A common technique for the initial fractionation of the extract. A gradient elution with a solvent system like chloroform-methanol is often used.

-

Sephadex LH-20 Chromatography: Used for size exclusion chromatography to separate compounds based on their molecular size, often with methanol as the eluent.

-

High-Speed Counter-Current Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that has been successfully used for the preparative isolation and purification of iridoid glycosides with high purity and recovery.[3] A two-phase solvent system, for example, composed of dichloromethane–methanol–n-butanol–water–acetic acid, is employed.[3]

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final purification of individual iridoid glycosides. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.[1]

-

Structure Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

-

Nuclear Magnetic resonance (NMR) spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon skeleton and the position of substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.

-

Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) spectroscopy: Used to identify chromophores in the molecule.

-

Quantitative Biological Activities of Novel Iridoid Glycosides

Recent studies have identified a number of novel iridoid glycosides with significant biological activities. The following tables summarize the quantitative data (IC50 values) for some of these compounds, categorized by their activity.

Anticancer Activity

| Iridoid Glycoside | Cancer Cell Line | IC50 Value (µM) | Reference |

| Cornsecoside A | Bel-7402 (Human hepatoma) | 8.12 | [4] |

| Cornsecoside B | Bel-7402 (Human hepatoma) | 9.31 | [4] |

| Derivative of 7-O-trans-cinnamoyl 6β-hydroxyloganin (Compound 8) | HepG2 (Human hepatoma) | Not specified, but significant activity reported | [5] |

| Derivative of 7-O-trans-cinnamoyl 6β-hydroxyloganin (Compound 15) | MCF-7 (Human breast adenocarcinoma) | Not specified, but significant activity reported | [5] |

Anti-inflammatory Activity

| Iridoid Glycoside | Assay/Cell Line | IC50 Value (µM) | Reference |

| Boschnaloside | PMA-activated PMNs | 8.9 - 28.4 | [6] |

| 8-Epideoxyloganic acid | PMA-activated PMNs | 8.9 - 28.4 | [6] |

| Boschnaloside | fMLP-activated mononuclear cells | 19.1 - 21.1 | [6] |

| 8-Epideoxyloganic acid | fMLP-activated mononuclear cells | 19.1 - 21.1 | [6] |

| Hedyotis diffusa derivative (Compound 2) | Nitric oxide production in RAW 264.7 cells | 5.69 | [4] |

| Hedyotis diffusa derivative (Compound 4) | Nitric oxide production in RAW 264.7 cells | 6.16 | [4] |

| Hedyotis diffusa derivative (Compound 6) | Nitric oxide production in RAW 264.7 cells | 6.84 | [4] |

| Gomphandra mollis derivative (Compound 9) | Not specified | 6.13 - 13.0 | [7] |

| Gomphandra mollis derivative (Compound 10) | Not specified | 6.13 - 13.0 | [7] |

| Gomphandra mollis derivative (Compound 15) | Not specified | 6.13 - 13.0 | [7] |

| Pedunculariside | COX-2 Inhibition | 0.15 ± 0.21 mg/ml | [8] |

| Agnuside | COX-2 Inhibition | 0.026 ± 0.015 mg/ml | [8] |

| H-Aucubin (hydrolyzed aucubin) | COX-2 Inhibition | 8.83 mM | [9] |

| H-Loganin (hydrolyzed loganin) | COX-1 Inhibition | 3.55 mM | [9] |

| H-Geniposide (hydrolyzed geniposide) | COX-1 Inhibition | 5.37 mM | [9] |

| H-Aucubin (hydrolyzed aucubin) | TNF-α formation | 11.2 mM | [9] |

| H-Catalpol (hydrolyzed catalpol) | TNF-α formation | 33.3 mM | [9] |

| H-Geniposide (hydrolyzed geniposide) | TNF-α formation | 58.2 mM | [9] |

| H-Loganin (hydrolyzed loganin) | TNF-α formation | 154.6 mM | [9] |

| H-Aucubin (hydrolyzed aucubin) | Nitric oxide production | 14.1 mM | [9] |

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the iridoid glycoside. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The amount of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate (1.5 x 10^5 cells/mL) and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the iridoid glycoside for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for another 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The quantity of nitrite is determined from a sodium nitrite standard curve. The inhibitory effect of the iridoid glycoside on NO production is calculated.

Signaling Pathways Modulated by Iridoid Glycosides

Iridoid glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The Extracellular signal-Regulated Kinase (ERK) pathway is a major MAPK cascade. Some iridoid glycosides have been shown to inhibit the MAPK/ERK pathway, which can contribute to their anticancer effects.[10]

Diagram of the MAPK/ERK Signaling Pathway:

Caption: Inhibition of the MAPK/ERK signaling pathway by iridoid glycosides.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial intracellular pathway that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Some iridoid glycosides have been found to downregulate the PI3K/Akt pathway.[10]

Diagram of the PI3K/Akt Signaling Pathway:

Caption: Downregulation of the PI3K/Akt signaling pathway by iridoid glycosides.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products, including iridoid glycosides. Cornel iridoid glycoside, for instance, has been shown to exert neuroprotective effects by inhibiting the NF-κB pathway.[11]

Diagram of the NF-κB Signaling Pathway:

Caption: Inhibition of the NF-κB signaling pathway by iridoid glycosides.

Conclusion and Future Perspectives

Novel iridoid glycosides represent a promising and largely untapped source of lead compounds for drug discovery. Their diverse biological activities, coupled with their unique chemical structures, make them attractive targets for further investigation. This guide has provided an overview of the current state of research, highlighting key methodologies for their isolation and characterization, summarizing their quantitative biological activities, and elucidating their mechanisms of action through the modulation of key signaling pathways.

Future research should focus on the discovery of new iridoid glycosides from unexplored plant sources, the development of more efficient and scalable isolation and synthesis methods, and a deeper investigation into their mechanisms of action using advanced molecular and cellular biology techniques. Furthermore, preclinical and clinical studies are warranted to evaluate the therapeutic potential of the most promising candidates for the treatment of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The continued exploration of this fascinating class of natural products holds great promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seventeen undescribed iridoid derivatives with anti-inflammatory effects from Hedyotis diffusa and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]